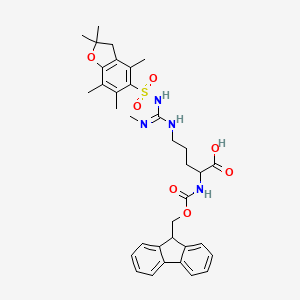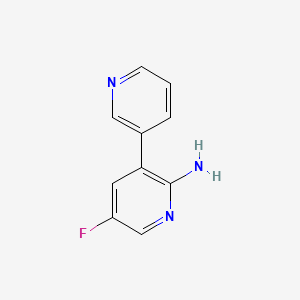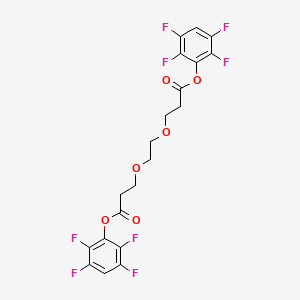
Tfp-peg2-tfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrafluorophenyl-polyethylene glycol-tetrafluorophenyl (TFP-PEG2-TFP) is a compound widely used in various scientific research fields. It is a bifunctional polyethylene glycol (PEG) derivative with tetrafluorophenyl (TFP) ester groups at both ends. The molecular formula of this compound is C20F8H14O6, and it has a molecular weight of 502.309 . This compound is known for its high purity (≥95%) and is typically stored at -5°C to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TFP-PEG2-TFP is synthesized through a series of chemical reactions involving the activation of PEG with TFP esters. The process typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated with TFP esters to form TFP-PEG.
Coupling Reaction: The activated TFP-PEG is then reacted with another TFP ester to form this compound.
The reaction conditions for these steps usually involve mild temperatures and specific pH ranges to ensure the stability of the TFP esters. Common solvents used in these reactions include methylene chloride, dimethyl sulfoxide (DMSO), and acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The compound is then purified through techniques such as chromatography and crystallization to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
TFP-PEG2-TFP undergoes various chemical reactions, including:
Nucleophilic Substitution: The TFP ester groups readily react with nucleophiles such as amines to form stable amide bonds.
Hydrolysis: TFP esters can hydrolyze in the presence of water, leading to the formation of PEG derivatives with carboxylic acid groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used.
Hydrolysis: This reaction occurs under aqueous conditions, often at neutral or slightly basic pH.
Major Products Formed
Amide Bonds: Formed through nucleophilic substitution with amines.
Carboxylic Acid Derivatives: Formed through hydrolysis of TFP esters.
Applications De Recherche Scientifique
TFP-PEG2-TFP has a wide range of applications in scientific research, including:
Medical Research: Used in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Nanotechnology: Employed in the synthesis of nanoparticles and nanomaterials for various applications.
New Materials Research: Utilized in the development of advanced materials with specific properties.
Cell Culture: Applied in the modification of surfaces to improve cell adhesion and growth.
Ligand and Polypeptide Synthesis: Supports the synthesis of ligands and polypeptides by providing a stable and reactive linker.
Mécanisme D'action
The mechanism of action of TFP-PEG2-TFP primarily involves its ability to form stable amide bonds with amines. The TFP ester groups react with primary and secondary amines, leading to the formation of amide bonds. This reaction is facilitated by the nucleophilic attack of the amine on the carbonyl carbon of the TFP ester, resulting in the release of tetrafluorophenol and the formation of the amide bond .
Comparaison Avec Des Composés Similaires
TFP-PEG2-TFP can be compared with other similar compounds, such as:
MAL-dPEG12-TFP Ester: This compound also contains TFP ester groups but has a longer PEG spacer (49 atoms) and is used for similar applications, including crosslinking and bioconjugation.
Bis-PEG2-TFP Ester: Another similar compound with TFP ester groups at both ends, used in medical research, drug release, and nanotechnology.
This compound is unique due to its specific PEG spacer length and the presence of TFP ester groups, which provide high reactivity and stability in various applications.
Propriétés
Formule moléculaire |
C20H14F8O6 |
|---|---|
Poids moléculaire |
502.3 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]propanoate |
InChI |
InChI=1S/C20H14F8O6/c21-9-7-10(22)16(26)19(15(9)25)33-13(29)1-3-31-5-6-32-4-2-14(30)34-20-17(27)11(23)8-12(24)18(20)28/h7-8H,1-6H2 |
Clé InChI |
NMYJSPXIYJLCTH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


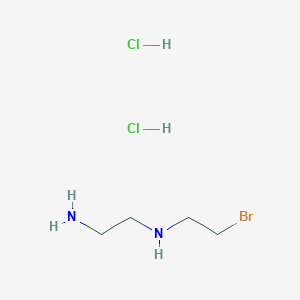
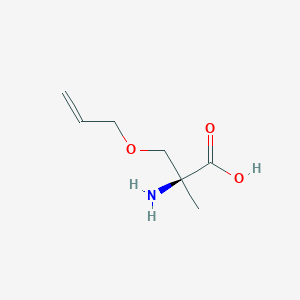
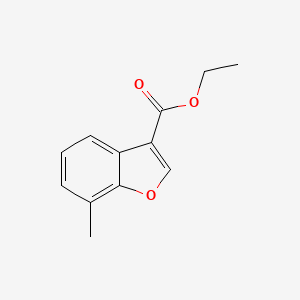




![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)

